REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][C:10]2=O)=[CH:5][CH:4]=1.C[Si]([C:18]#[N:19])(C)C.N1C=CC=CC=1.O=P(Cl)(Cl)Cl.[OH-].[Na+].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1(C)C=CC=CC=1.[Zn+2].[I-].[I-]>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[C:10]2[C:18]#[N:19])=[CH:5][CH:4]=1 |f:4.5,8.9.10|
|
Name
|
|
Quantity
|
8.16 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C2CCCC(C2=C1)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.365 g
|
Type
|
catalyst
|
Smiles
|
[Zn+2].[I-].[I-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8.41 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
Control Type
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UNSPECIFIED
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Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
all is refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture at about 35° C.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for another 6 h
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
is added over a period of 15 min
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with 48 ml of toluene
|
Type
|
WASH
|
Details
|
the organic phase is washed twice with 40 ml of 1 N NaOH, once with 40 ml of water, three times with 40 ml of 3 N HCl, once with 40 ml of water, once with 40 ml of a saturated NaHCO3 solution and once with a saturated sodium chloride solution
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed twice with 32 ml of 1 N NaOH and once with 32 ml of a saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
Drying of the precipitate
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C=CC=C(C2=C1)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |